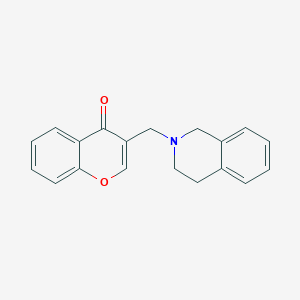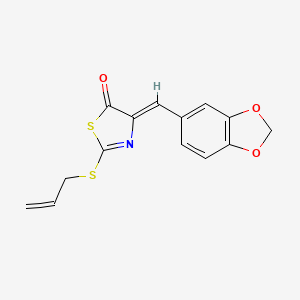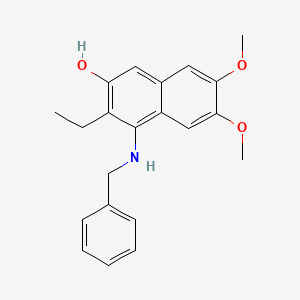
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one, also known as DIQC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one works by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and division. 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has also been shown to reduce the levels of glucose in the blood, making it a potential candidate for the treatment of diabetes. In addition, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has some limitations for use in lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. In addition, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one. One potential area of research is the development of new drugs based on the structure of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one. Another potential area of research is the study of the mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one. This could lead to a better understanding of the compound's properties and potential applications. In addition, further research could be done to explore the potential use of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one in the treatment of other diseases such as cardiovascular disease and autoimmune disorders.
Conclusion:
In conclusion, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one.
Synthesis Methods
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one can be synthesized using a multistep reaction process that involves the condensation of 3,4-dihydroisoquinoline with 4-hydroxycoumarin in the presence of a suitable catalyst. The resulting product undergoes further chemical reactions to form 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one. The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is a complex process that requires specialized equipment and expertise. However, the availability of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has increased in recent years, and it is now widely used in scientific research.
Scientific Research Applications
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19-16(13-22-18-8-4-3-7-17(18)19)12-20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRMYOQBAGCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266398 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)
![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(4-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4961970.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B4961990.png)